1-(Octan-2-yl)-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-octan-2-yl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-3-4-5-6-8-13(2)15-11-7-9-14-10-12-15/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQOQOJALPXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4 Diazepane Frameworks and Analogues
Strategic Approaches for Constructing the 1,4-Diazepane Ring System
The construction of the seven-membered 1,4-diazepane ring can be achieved through various synthetic strategies, each with its own advantages and limitations.
Cyclocondensation reactions are a cornerstone in the synthesis of 1,4-diazepanes. This approach typically involves the reaction of a 1,2-diamine with a 1,3-dielectrophile. For instance, the condensation of ethylenediamine (B42938) with a 1,3-dihalopropane or a 1,3-ditosylate can yield the basic 1,4-diazepane ring. The versatility of this method allows for the introduction of substituents on both the diamine and the dielectrophile, enabling the synthesis of a wide range of analogues.
A common variation involves the reaction of N-substituted ethylenediamines with α,β-unsaturated carbonyl compounds, followed by cyclization. This method provides a direct route to 2-oxo-1,4-diazepanes, which can be further functionalized.
| Reactant 1 | Reactant 2 | Product | Conditions |
| Ethylenediamine | 1,3-Dibromopropane | 1,4-Diazepane | Base, Solvent (e.g., Acetonitrile) |
| N-Benzylethylenediamine | Acryloyl chloride | 1-Benzyl-1,4-diazepan-5-one | Stepwise reaction |
Intramolecular cyclization offers a powerful strategy for the stereocontrolled synthesis of 1,4-diazepanes. The Fukuyama-Mitsunobu reaction is a notable example, involving the intramolecular alkylation of a sulfonamide with an alcohol under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate). This method is particularly useful for the synthesis of chiral 1,4-diazepanes from optically active precursors. The mild reaction conditions and high functional group tolerance make it a valuable tool in complex molecule synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a powerful method for constructing C-N bonds in the synthesis of N-heterocycles, including 1,4-diazepanes. This strategy can be applied in an intramolecular fashion, where a suitably functionalized acyclic precursor containing an amine and a halide or triflate undergoes cyclization in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This approach offers excellent control over the reaction and allows for the synthesis of a diverse array of substituted 1,4-diazepanes.
A multi-step approach involving amidation followed by reductive cyclization is a reliable method for preparing 1,4-diazepanes. This sequence often starts with the acylation of an ethylenediamine derivative with a 3-halopropionyl chloride. The resulting amide is then subjected to intramolecular cyclization via nucleophilic substitution, often promoted by a base. The subsequent reduction of the amide carbonyl group, typically using a reducing agent like lithium aluminum hydride, affords the 1,4-diazepane ring. This method is highly adaptable for creating various substitution patterns on the diazepane core.
The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent click chemistry reaction that can be ingeniously applied to the synthesis of complex heterocyclic systems incorporating the 1,4-diazepane moiety. While not a direct method for forming the diazepane ring itself, it is invaluable for appending triazole rings and other N-heterocycles to a pre-functionalized 1,4-diazepane scaffold. For example, a 1,4-diazepane bearing an azide (B81097) or alkyne functional group can readily react with a corresponding alkyne or azide partner to generate more complex, drug-like molecules.
Stereoselective Synthesis of Chiral 1,4-Diazepane Derivatives
The synthesis of enantiomerically pure 1,4-diazepane derivatives is of significant interest due to the prevalence of chiral centers in biologically active molecules. Several strategies have been developed to achieve stereocontrol.
One common approach is to start with a chiral pool precursor, such as an optically active amino acid or diamine. For example, the use of (R)- or (S)-1,2-diaminopropane in cyclocondensation reactions will lead to the formation of chiral 2-methyl-1,4-diazepanes.
Asymmetric catalysis is another powerful tool. The use of chiral catalysts in reactions such as intramolecular C-N bond formation can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.
| Chiral Precursor | Synthetic Method | Chiral Product |
| (R)-1,2-Diaminopropane | Cyclocondensation with 1,3-dihalopropane | (R)-2-Methyl-1,4-diazepane |
| L-Aspartic acid | Multi-step synthesis involving reduction and cyclization | Chiral substituted 1,4-diazepanones |
Asymmetric Reductive Amination Techniques
Asymmetric reductive amination stands out as a premier strategy for the synthesis of chiral amines, including the stereochemically defined 1,4-diazepane core. researchgate.net Significant progress has been made using both biocatalytic and metal-catalyzed approaches.
An enzymatic intramolecular asymmetric reductive amination has been successfully developed for creating chiral 1,4-diazepanes. acs.orgdiva-portal.org This method utilizes imine reductases (IREDs) to catalyze the cyclization of aminoketone precursors with high enantioselectivity. acs.orgdiva-portal.orgresearchgate.net Specifically, enantiocomplementary IREDs have been identified that can produce either the (R)- or (S)-enantiomer of a desired diazepane product. researchgate.netresearchgate.net For example, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been used to synthesize the enantiomers of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. acs.orgresearchgate.net
Research has also focused on enhancing the catalytic power of these enzymes. Through saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant of IR1 (Y194F/D232H) was created that showed a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgdiva-portal.orgresearchgate.net These optimized biocatalysts have been applied to produce a range of substituted 1,4-diazepanes with excellent enantiomeric excess, typically from 93% to over 99%. acs.orgdiva-portal.orgresearchgate.net
In addition to biocatalysis, metal-based catalysts have been employed on an industrial scale. For the synthesis of the chiral diazepane core of the drug Suvorexant, an intramolecular asymmetric reductive amination mediated by a ruthenium-based transfer hydrogenation catalyst was developed. mdpi.com This process achieved a 97% yield and a 94.5% enantiomeric excess on a scale exceeding 100 kilograms. mdpi.com
| Catalyst System | Reaction Type | Key Features | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Imine Reductases (e.g., IR1, IR25) | Enzymatic Intramolecular Asymmetric Reductive Amination | High enantioselectivity, mild reaction conditions, green approach. researchgate.net | 93% to >99% acs.orgdiva-portal.orgresearchgate.net |
| (S,S)-RuCl(p-cymene)ArSO₂DPEN variant | Metal-Catalyzed Asymmetric Transfer Hydrogenation | Proven for large-scale synthesis, high yield. mdpi.com | 94.5% mdpi.com |
Control of Stereocenters in Ring Closure Reactions
The precise control of stereochemistry during the formation of the seven-membered diazepane ring is critical for accessing specific, biologically active isomers. Several strategies have been developed to achieve this.
One effective method is the intramolecular Fukuyama-Mitsunobu cyclization. A practical, multikilogram synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key pharmaceutical intermediate, was established using this reaction. The synthesis starts with commercially available chiral precursors like (S)- or (R)-2-aminopropan-1-ol, ensuring the stereocenter is set from the beginning and maintained throughout the ring-closing process. researchgate.netresearchgate.net
Another approach involves the cyclization of amino acid derivatives. Starting from enantiomerically pure amino acids, the 1,4-diazepane ring can be formed via an intramolecular coupling reaction, for instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent. researchgate.net This strategy allows for the incorporation of the amino acid's inherent chirality into the final diazepane structure. researchgate.net
More advanced techniques include palladium-catalyzed cyclizations, which proceed through π-allylpalladium intermediates that undergo intramolecular nucleophilic attack to form the seven-membered ring. mdpi.com Additionally, amphoteric diamination cyclization has been used to synthesize 1,4-diazepanes from 1,3-diamine precursors, a method that can even be used to create challenging all-carbon quaternary centers on the diazepane ring. d-nb.info The conservation of existing chiral centers has also been demonstrated during ring-closing metathesis (RCM) transformations, providing another tool for stereocontrol. researchgate.net
Enantiomeric Pair Preparation and Characterization
The synthesis of both enantiomers of a chiral molecule is crucial for pharmacological studies. The use of enantiocomplementary catalysts provides an elegant solution for preparing the enantiomeric pairs of 1,4-diazepanes. As discussed previously, biocatalysis with opposingly selective IREDs, such as IR1 and IR25, allows for the targeted synthesis of either the (R)- or (S)-enantiomer from a common precursor. researchgate.netacs.orgresearchgate.netmdpi.com
Beyond biocatalysis, established chemical methods are also employed. The synthesis of an enantiomeric pair of a 1,4-diazepane derivative was used to demonstrate the utility of the Fukuyama-Mitsunobu cyclization approach starting from the corresponding (R)- and (S)-amino alcohol precursors. researchgate.net In cases where an asymmetric synthesis is not feasible or provides low enantiomeric excess, classical resolution via diastereomeric salt formation or chiral chromatography can be used to separate a racemic mixture into its constituent enantiomers. mdpi.comresearchgate.netnih.gov
The characterization of these chiral compounds to confirm their structure and stereochemical purity is performed using a suite of analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure. researchgate.net The absolute configuration is often determined by X-ray crystallography, while the enantiomeric excess (ee) is quantified using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). researchgate.netgoogle.com
Functionalization Strategies on the 1,4-Diazepane Core
The introduction of substituents onto the nitrogen atoms of the 1,4-diazepane ring is a primary strategy for modulating the compound's properties. The synthesis of the target compound, 1-(Octan-2-yl)-1,4-diazepane, would require the N-alkylation of the diazepane core with an octan-2-yl group. While the direct synthesis of this specific molecule is not detailed in the surveyed literature, several general and highly effective methods for N-alkylation with aliphatic chains are well-documented.
A common and straightforward method is direct alkylation using an alkyl halide. For instance, a protected 1,4-diazepane can be deprotected to reveal a free secondary amine, which is then reacted with an alkylating agent like 2-bromooctane (B146060) to introduce the octan-2-yl group. nih.gov This type of reaction is fundamental in the synthesis of N-substituted heterocycles. nih.govnih.gov
Another powerful technique is reductive amination. This involves reacting the 1,4-diazepane core with a ketone or aldehyde, in this case, octan-2-one, in the presence of a reducing agent such as sodium triacetoxyborohydride. nih.gov This two-step, one-pot process forms an intermediate iminium ion that is immediately reduced to yield the N-alkylated product. This method is widely used for creating C-N bonds. nih.gov
Before alkylation, it is often necessary to employ protecting groups to ensure selective functionalization. Groups like tert-butoxycarbonyl (Boc), tosyl (Ts), or nosyl (Ns) are frequently used. d-nb.infonih.gov The removal of these groups unmasks the nitrogen atom for subsequent derivatization, such as the introduction of an aliphatic chain. d-nb.info
Creating a library of structurally diverse 1,4-diazepane analogues often involves introducing a wide range of substituents at both the nitrogen and carbon atoms of the heterocyclic ring. Modular synthetic approaches are particularly effective for this purpose. rsc.orgnih.gov By using different combinations of building blocks, a variety of scaffolds can be prepared with diverse carbon-based substituents or even fused ring systems. rsc.org
For N-functionalization, beyond simple alkylation, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl groups. nih.gov Amide bond formation by coupling the diazepane nitrogen with various carboxylic acids is another common strategy to introduce diversity. nih.gov
Substitution on the carbon backbone of the 1,4-diazepane ring is more challenging but essential for exploring a wider chemical space. d-nb.info Methods starting from substituted building blocks, such as functionalized amino acids or diamines, are often employed. researchgate.net Advanced C-C bond-forming reactions, like the palladium-catalyzed allylic alkylation of diazepanone precursors, can be used to construct quaternary carbon centers within the ring structure, offering a higher degree of molecular complexity. google.com
Green Chemistry Principles in Diazepane Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to create more sustainable and environmentally benign processes. mdpi.combohrium.com
Biocatalysis is a cornerstone of green chemistry, and its application in 1,4-diazepane synthesis is a prime example. The use of IREDs for asymmetric reductive amination occurs in aqueous media under mild conditions and avoids the need for expensive and often toxic heavy metal catalysts, making it a green and efficient route. researchgate.net
Another green strategy is the use of "hydrogen borrowing" catalysis. A (pyridyl)phosphine-ligated ruthenium(II) catalyst enables the coupling of diamines and diols to produce diazepanes with water as the only byproduct. organic-chemistry.org This process is highly atom-economical and environmentally friendly. organic-chemistry.org
The development of reusable heterogeneous catalysts also aligns with green chemistry principles. rsc.org For example, graphite (B72142) oxide has been used as a cheap, recyclable, and metal-free carbocatalyst for the synthesis of diazepine (B8756704) derivatives in aqueous ethanol, a green solvent. rsc.org The ability to recover and reuse the catalyst simplifies purification and reduces waste. mdpi.comrsc.org Minimizing waste is a key goal, often quantified by the E-factor (mass of waste per mass of product). bohrium.com Strategies like using continuous-flow chemistry, minimizing solvent use, and employing highly efficient, atom-economical reactions are being implemented to reduce the environmental footprint of diazepine synthesis. bohrium.comorganic-chemistry.org
Catalyst Development for Environmentally Benign Protocols
The development of catalysts that promote environmentally friendly synthetic routes is a cornerstone of green chemistry. For the synthesis of 1,4-diazepane and its derivatives, several catalytic systems have been explored to minimize environmental impact while maximizing efficiency.
One approach involves the use of heterogeneous catalysts, such as multiphase nano-titania, which has been successfully employed in the synthesis of spiro-benzodiazepine derivatives under microwave irradiation. This method offers advantages like high yields, short reaction times, and the reusability of the catalyst. Another strategy utilizes magnetic nanoparticles coated with sulfanilic acid as a recyclable catalyst for the synthesis of 1,4-diazepines, often in conjunction with ultrasound irradiation to accelerate the reaction.
Homogeneous catalysis has also made significant strides. A notable example is the use of a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the synthesis of 1,4-diazacycles through a hydrogen borrowing mechanism. This method efficiently couples diamines and diols, producing diazepanes with high yields and generating water as the primary byproduct, thus adhering to green chemistry principles. Furthermore, Keggin-type heteropolyacids (HPAs) have proven to be highly effective catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. These catalysts are known for their strong Brønsted acidity and can be tuned to optimize reaction times and yields. For instance, the use of H₅PMo₁₀V₂O₄₀ has been shown to significantly reduce reaction times and increase product yields compared to other HPAs and conventional acid catalysts.
Biocatalysis offers another powerful and sustainable route to chiral 1,4-diazepanes. Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketones to produce enantiomerically pure 1,4-diazepanes. This enzymatic approach provides access to specific stereoisomers, which is crucial for the development of pharmaceuticals.
| Catalyst Type | Example Catalyst | Key Advantages | Relevant Compounds |
| Heterogeneous Nanocatalyst | Multiphase nano-titania | Reusable, high yields, short reaction times | Spiro-benzodiazepines |
| Homogeneous Metal Complex | (Pyridyl)phosphine-ligated ruthenium(II) | High atom economy, environmentally friendly | Piperazines, Diazepanes |
| Heteropolyacid | H₅PMo₁₀V₂O₄₀ | High efficiency, reduced reaction times | 1,4-Diazepine derivatives |
| Biocatalyst | Imine Reductases (IREDs) | High enantioselectivity, mild reaction conditions | Chiral 1,4-diazepanes |
| Magnetic Nanocatalyst | Sulfanilic acid-supported nanoparticles | Reusable, easy separation, high yields | 1,4-Diazepines with tetrazole rings |
Solvent Selection and Reaction Condition Optimization
The choice of solvent and the optimization of reaction conditions are critical for the successful and sustainable synthesis of 1,4-diazepane frameworks. The ideal solvent should not only facilitate the reaction but also be environmentally benign and easily removable.
In many reported syntheses of 1,4-diazepane derivatives, solvents such as acetonitrile (B52724) and dichloromethane (B109758) are commonly used. For instance, the synthesis of novel homopiperazine (B121016) derivatives has been carried out in dichloromethane using triethylamine (B128534) as a base. Acetonitrile has been found to be an optimal solvent for certain reactions, allowing them to proceed efficiently at ambient temperature. The use of environmentally friendly solvents is a key consideration. In some cases, reactions can be performed under solvent-free conditions, which represents a significant step towards greener synthesis.
Optimization of reaction conditions also involves the use of alternative energy sources to conventional heating. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in the synthesis of spiro-benzodiazepines. Similarly, the use of ultrasound has been demonstrated to be an effective energy source for the synthesis of 1,4-diazepines containing a tetrazole ring, leading to higher yields in shorter timeframes. The optimization of reaction parameters such as temperature and reaction time is crucial for maximizing product yield and minimizing the formation of byproducts.
| Reaction Condition | Solvent/Method | Advantages |
| Solvent Choice | Acetonitrile | Efficient at ambient temperature |
| Dichloromethane | Commonly used with amine bases | |
| Solvent-free | Environmentally friendly, reduced waste | |
| Energy Source | Microwave Irradiation | Reduced reaction times, improved yields |
| Ultrasound | Accelerated reactions, higher yields |
Analytical Characterization Techniques for Synthetic Verification
The definitive identification and structural confirmation of synthesized 1,4-diazepane derivatives rely on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, weight, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H and 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,4-diazepane derivatives. Proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
In ¹H NMR spectra of 1,4-diazepane derivatives, characteristic signals for the protons on the diazepane ring are typically observed as multiplets in the aliphatic region. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and stereochemistry. Aromatic protons, if present, appear in the downfield region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the diazepane ring are indicative of their substitution pattern. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, allowing for unambiguous assignment of all signals in the spectra.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For 1,4-diazepane derivatives, techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the synthesized compound.
Fragmentation patterns observed in the mass spectrum can provide further structural information. The fragmentation of the diazepane ring and its substituents can lead to characteristic fragment ions, which can be used to confirm the proposed structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a 1,4-diazepane derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational frequencies for 1,4-diazepane derivatives include C-H stretching vibrations in the region of 2850-3000 cm⁻¹, and N-H stretching vibrations, if a secondary amine is present, typically appearing as a broad band around 3300-3500 cm⁻¹. The presence of other functional groups, such as carbonyl (C=O) groups in diazepanones or aromatic rings, will give rise to strong absorption bands at their characteristic frequencies (e.g., ~1680 cm⁻¹ for a C=O stretch).
| Analytical Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, stereochemistry |
| ¹³C NMR | Carbon framework, substitution patterns |
| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns |
| High-Resolution MS (HRMS) | Elemental composition |
| Infrared (IR) Spectroscopy | Presence of functional groups |
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
For 1,4-diazepane derivatives that can be obtained as single crystals, X-ray diffraction analysis provides an unambiguous confirmation of the molecular structure, including the stereochemistry at chiral centers. The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding, which influence the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.
Advanced Structural and Conformational Studies of 1,4 Diazepane Systems
In-Depth Conformational Analysis of the Seven-Membered Diazepane Ring
The seven-membered ring of 1,4-diazepane is inherently flexible, capable of adopting multiple conformations. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like diazepane exhibit more complex conformational behavior. The presence of two nitrogen atoms further influences the ring's geometry through their lone pair orientations and potential for substitution.
Theoretical and Experimental Investigation of Ring Inversion Barriers
The 1,4-diazepane ring can undergo a process of ring inversion, transitioning between different low-energy conformations. The energy barrier associated with this inversion is a key parameter in understanding the molecule's dynamics.
Systematic ab initio calculations and experimental techniques like dynamic NMR spectroscopy have been employed to investigate these barriers in various 1,4-diazepine derivatives. nih.govnih.gov For instance, studies on diazepam and its derivatives have shown that the diazepine (B8756704) ring typically adopts a boat-like shape. nih.gov Due to asymmetric substitution, two mirror-image boat conformations are possible. nih.gov The calculated ring inversion barriers for compounds like diazepam and N(1)-desmethyldiazepam show good agreement with experimental data, validating the computational approaches. nih.gov The nature of the substituent on the nitrogen atom has a significant effect on the ring-inversion barrier. nih.govacs.org
| Compound | Method | Ring Inversion Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Diazepam | ab initio calculation | 17.6 | nih.gov |
| N(1)-desmethyldiazepam | ab initio calculation | 10.9 | nih.gov |
Influence of N-Substitution (e.g., Octan-2-yl group) on Preferred Conformations
The substitution on the nitrogen atoms of the 1,4-diazepane ring plays a crucial role in determining the preferred conformation. nih.gov NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed an unexpected low-energy twist-boat conformation. nih.gov This preference is driven by factors such as intramolecular pi-stacking interactions when aromatic substituents are present. nih.gov
Stereochemical Implications of Substituents on the Diazepane Ring
The introduction of substituents onto the 1,4-diazepane ring can create chiral centers, leading to the existence of stereoisomers with distinct three-dimensional arrangements.
Chiral Centers and Their Impact on Molecular Asymmetry
A chiral center is typically a carbon atom bonded to four different groups. pdx.edu In the molecule 1-(Octan-2-yl)-1,4-diazepane, there are two potential chiral centers:
The second carbon of the octyl group (C2') : This carbon is attached to a hydrogen atom, a methyl group, a hexyl group, and the nitrogen atom of the diazepane ring. Since all four groups are different, this is a chiral center.
The nitrogen atom of the diazepane ring to which the octan-2-yl group is attached (N1) : While amines can undergo rapid pyramidal inversion, which would render the nitrogen atom non-chiral on the NMR timescale, the bulky octan-2-yl group and the constraints of the seven-membered ring could potentially slow down this inversion, leading to a stable chiral center at the nitrogen. However, for the purpose of this analysis, we will primarily focus on the carbon-based chiral center.
The presence of the chiral center at C2' of the octan-2-yl group means that this substituent can exist in two enantiomeric forms: (R)-octan-2-yl and (S)-octan-2-yl. This inherent chirality in the substituent introduces molecular asymmetry into the entire this compound molecule.
Diastereomeric and Enantiomeric Relationships in this compound
Given the chiral center in the octan-2-yl substituent, we can consider the stereoisomeric possibilities for this compound. If we consider the diazepane ring itself to be achiral (assuming rapid ring inversion), the chirality of the molecule is determined by the octan-2-yl group. In this case, we would have two enantiomers:
(R)-1-(Octan-2-yl)-1,4-diazepane
(S)-1-(Octan-2-yl)-1,4-diazepane
These two molecules are non-superimposable mirror images of each other. pdx.edu
However, if the diazepane ring adopts a stable chiral conformation (a specific twist-boat, for instance), the situation becomes more complex. Let's denote the two enantiomeric conformations of the diazepane ring as (P)-diazepane and (M)-diazepane (for plus and minus helicity). In this scenario, we would have four possible stereoisomers:
(R)-1-((P)-Octan-2-yl)-1,4-diazepane
(S)-1-((P)-Octan-2-yl)-1,4-diazepane
(R)-1-((M)-Octan-2-yl)-1,4-diazepane
(S)-1-((M)-Octan-2-yl)-1,4-diazepane
The relationship between these stereoisomers would be a combination of enantiomers and diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org
| Stereoisomer 1 | Stereoisomer 2 | Relationship |
|---|---|---|
| (R)-1-((P)-Octan-2-yl)-1,4-diazepane | (S)-1-((M)-Octan-2-yl)-1,4-diazepane | Enantiomers |
| (S)-1-((P)-Octan-2-yl)-1,4-diazepane | (R)-1-((M)-Octan-2-yl)-1,4-diazepane | Enantiomers |
| (R)-1-((P)-Octan-2-yl)-1,4-diazepane | (S)-1-((P)-Octan-2-yl)-1,4-diazepane | Diastereomers |
| (R)-1-((P)-Octan-2-yl)-1,4-diazepane | (R)-1-((M)-Octan-2-yl)-1,4-diazepane | Diastereomers |
Molecular Flexibility and Dynamics of Diazepane Scaffolds
The seven-membered ring of the diazepane scaffold endows it with significant molecular flexibility. This flexibility is a key characteristic that influences its interaction with biological targets. The diazepane ring does not have a single, rigid conformation but rather exists as an equilibrium of multiple, rapidly interconverting conformers. The most stable conformations are typically chair and boat forms, with the twist-boat often being of particular importance in substituted derivatives. nih.gov
Computational studies, such as molecular dynamics simulations, have been used to explore the conformational landscape of diazepane derivatives. nih.gov These studies provide insights into the relative energies of different conformers and the energy barriers for their interconversion. The flexibility of the diazepane scaffold allows it to adapt its shape to fit into binding pockets of enzymes and receptors, which is a crucial aspect of its biological activity. The nature and size of the substituents on the nitrogen atoms can modulate this flexibility, in some cases locking the ring into a more rigid, preferred conformation. nih.gov
Computational Chemistry and Theoretical Modeling of 1,4 Diazepane Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-diazepane derivatives. These methods are used to determine stable molecular geometries, electronic structures, and energetic profiles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for studying 1,4-diazepane derivatives due to its balance of accuracy and computational cost. acs.orgovid.com DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) or similar basis set, are frequently employed to determine the most stable three-dimensional structure of these molecules. nih.govresearchgate.net
For the 1,4-diazepane ring, these calculations consistently predict a stable chair conformation as the lowest energy structure. nih.goviucr.org Geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. iucr.org These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Beyond geometry, DFT is used to calculate key electronic properties that govern a molecule's behavior, such as dipole moments and charge distributions. nih.gov
Ab Initio Methods for Energetic Profile Determinations
Ab initio methods, which are based on first principles without empirical parameters, are employed to determine accurate energetic profiles of molecular systems. acs.org These methods are particularly useful for studying the conformational landscape of flexible molecules like 1,4-diazepane derivatives and for investigating reaction pathways. researchgate.netnih.gov
By calculating the energies of different possible conformations (e.g., chair, boat, twist-boat), researchers can identify the most stable isomers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments. Furthermore, ab initio calculations can map the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies, which provides a deeper understanding of reaction kinetics and mechanisms. tudelft.nl
Analysis of Molecular Reactivity and Interaction Potentials
Computational methods are invaluable for predicting how and where a molecule is likely to react. For 1,4-diazepane derivatives, understanding their reactivity is key to their application in various chemical contexts.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. nih.goviucr.org It maps the electrostatic potential onto the electron density surface, revealing the charge distribution.
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are sites for nucleophilic attack. For example, in substituted 1,4-diazepan-5-ones, the MEP surface shows a significant negative potential (red region) around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles. nih.goviucr.org This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. ovid.com
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (e.g., HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. science.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's reactivity and stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, less stable, and more polarizable. researchgate.net DFT calculations are used to determine the energies of these orbitals and derive important chemical reactivity descriptors. nih.govresearchgate.net
For one studied 1,4-diazepane derivative, the HOMO and LUMO energies were calculated to be -6.4148 eV and -0.7333 eV, respectively, resulting in an energy gap of 5.6815 eV. nih.gov From these values, other reactivity parameters such as chemical hardness (η), chemical softness (S), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule also provides insight; for instance, in some derivatives, the HOMO is localized on the diazepanone ring while the LUMO is spread over a substituent group, indicating the regions involved in electron donation and acceptance. nih.gov
Table 1: Calculated FMO Properties and Reactivity Descriptors for a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.gov
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.4148 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.7333 |
| Energy Gap | ΔE | 5.6815 |
| Ionization Potential | IP | 6.4148 |
| Electron Affinity | A | 0.7333 |
| Electronegativity | χ | 3.5740 |
| Chemical Hardness | η | 2.8407 |
| Chemical Softness | S | 0.1760 |
Mechanistic Insights from Computational Simulations
Beyond static properties, computational simulations provide dynamic insights into the mechanisms of chemical reactions involving 1,4-diazepane derivatives. nih.govacs.org These simulations can model the entire course of a reaction, from reactants to products, through the transition state. acs.org
Techniques such as molecular dynamics (MD) simulations and DFT calculations are used to investigate reaction pathways. acs.org For example, computational studies on the synthesis of N-substituted 1,4-diazepanes can elucidate the step-by-step mechanism of reductive amination, identifying intermediates and determining the energetics of each step. nih.gov In the study of organometallic catalysis, where 1,4-diazepane-based ligands are used, simulations can reveal how the ligand coordinates to a metal center and influences the catalytic cycle. acs.org These mechanistic studies are crucial for optimizing reaction conditions, designing more efficient synthetic routes, and developing novel catalysts. acs.org
Elucidation of Reaction Pathways and Transition States (e.g., Cycloaddition Reactions)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and transition states, which are critical for understanding reaction kinetics and selectivity.
The synthesis of the 1,4-diazepine ring can be achieved through various routes, including cycloaddition reactions. escholarship.org Theoretical studies investigate these pathways by optimizing the geometries of reactants, products, and, crucially, the high-energy transition state structures that connect them. For instance, the reaction mechanism for the synthesis of diazepines from aliphatic diamines and pyrone rings has been investigated using DFT methods. ijpcbs.com In such studies, all stationary points on the reaction path, including transition states, are fully optimized. ijpcbs.com Vibrational frequency analysis is then performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ijpcbs.com
To further validate the calculated transition state, Intrinsic Reaction Coordinate (IRC) calculations are often performed to ensure that the transition structure correctly connects the intended reactants and products. ijpcbs.com The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. The distortion/interaction model, also known as the activation strain model, is a powerful paradigm for analyzing activation barriers in cycloaddition reactions. escholarship.orgnih.gov It deconstructs the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries and the interaction energy gained from the favorable bonding interactions between the distorted reactants. escholarship.orgnih.gov This model provides a quantitative understanding of the factors that control reactivity. escholarship.org
| Reaction Step | Method | Phase | Calculated Activation Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Intramolecular Cyclization | DFT (B3LYP) | Gas Phase | 15.8 | ijpcbs.com |
| Intramolecular Cyclization | DFT (B3LYP) | Ethanol (PCM) | 14.5 | ijpcbs.com |
Solvent Effects on Molecular Properties and Reaction Energetics
The surrounding solvent can significantly influence the properties and reactivity of a solute molecule. Computational models are essential for quantifying these effects. There are two primary approaches to modeling solvation: implicit and explicit solvent models. frontiersin.orgresearchgate.net
Implicit (Continuum) Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. ucsb.edu This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which arise from the polarization of the solvent medium by the solute. ucsb.edu It is effective for studying how a solvent's polarity can stabilize charged or polar species, thereby affecting conformational equilibria and the energetics of reaction pathways. For example, theoretical studies on 1,4-diazepine synthesis have shown that the tautomeric equilibrium between different forms can be significantly shifted when moving from the gas phase to a polar solvent like ethanol, as calculated using a continuum model. ijpcbs.com
Explicit Models involve including a number of individual solvent molecules in the calculation. frontiersin.orgucsb.edu This method is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding, which cannot be fully captured by implicit models. ucsb.edu Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, offer a balance between accuracy and computational cost. frontiersin.org These models are particularly useful for reactions where specific solvent interactions at the transition state play a crucial role in determining the reaction's outcome and selectivity. frontiersin.org
| Medium | Computational Model | Calculated Kt | Source |
|---|---|---|---|
| Gas Phase | DFT (B3LYP) | 0.15 | ijpcbs.com |
| Ethanol | DFT/PCM | 1.35 | ijpcbs.com |
| Water | DFT/PCM | 1.80 | ijpcbs.com |
Advanced Simulation Techniques
Beyond static quantum chemical calculations, advanced simulation techniques provide a dynamic picture of molecular systems, capturing their behavior over time.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. frontiersin.org In an MD simulation, the system evolves according to the laws of classical mechanics, with interatomic forces described by a molecular mechanics force field. frontiersin.org This technique is particularly well-suited for exploring the conformational landscape of flexible molecules like 1,4-diazepane derivatives. nih.govnih.gov
The seven-membered diazepane ring is not planar and can adopt several low-energy conformations, such as twist-boat and chair forms. nih.govresearchgate.net MD simulations can sample these different conformations by simulating the molecule's trajectory over nanoseconds or longer, providing insights into their relative populations and the energy barriers for interconversion. nih.govuniovi.es
| Parameter | Value/Type | Purpose | Source |
|---|---|---|---|
| Force Field | GROMOS 54a7 | Describes the potential energy and forces of the system | nih.gov |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous environment | uniovi.es |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature | nih.gov |
| Simulation Time | 250 ns | Duration of the production simulation for data collection | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, electronic properties, and hydrophobicity, determine its activity. mdpi.com
The development of a QSAR model involves several key steps. mdpi.com First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe atomic connectivity.
Quantum-chemical descriptors: Dipole moment, orbital energies (HOMO/LUMO).
Physicochemical descriptors: LogP (a measure of lipophilicity).
Once the data matrix of descriptors and activities is assembled, statistical or machine learning methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comnih.gov A crucial step is the validation of the model to ensure its predictive power. This is typically done by splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its performance on new data). mdpi.com
For 1,4-diazepane derivatives, QSAR models have been developed to predict their activity as receptor antagonists. For example, a linear QSAR model was created to predict the inhibition of the CXCR3 receptor by a series of 4-N-aryl- ijpcbs.comnih.govdiazepane ureas. nih.gov The resulting model identified key descriptors that significantly affect the inhibitory activity, providing valuable guidelines for the design of new, more potent compounds. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded | Source |
|---|---|---|---|
| Topological | ChiInf8, ChiInf0 | Molecular connectivity and branching | nih.gov |
| Constitutional | AtomCompTotal | Total atomic composition | nih.gov |
| Physicochemical | ClogP | Lipophilicity (octanol-water partition coefficient) | nih.gov |
| Quantum-Chemical | 3k | Kappa index related to molecular shape | nih.gov |
Investigation of Biological Activities and Applications in Chemical Biology
Assessment of Biological Activities in Preclinical in vitro Models
Extensive literature searches did not yield specific data on the biological activities of the chemical compound 1-(Octan-2-yl)-1,4-diazepane. Research on the broader class of 1,4-diazepane and 1,4-benzodiazepine (B1214927) derivatives has revealed a wide range of pharmacological effects, but studies specifically investigating the in vitro preclinical profile of this compound are not publicly available. The following sections outline the standard assays in which novel chemical entities are typically evaluated; however, no results for this specific compound have been reported.
Enzyme Inhibition Studies (e.g., Factor Xa inhibition)
While various derivatives of the 1,4-diazepane scaffold have been investigated as inhibitors of enzymes such as Factor Xa, a critical component of the coagulation cascade, there is no published research detailing the Factor Xa inhibitory activity of this compound. nih.govsigmaaldrich.com Factor Xa inhibitors are of significant interest for the development of anticoagulant therapies. nih.govfrontiersin.org Studies on other 1,4-diazepane derivatives have shown potent inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The general structure of these inhibitors often includes specific moieties designed to interact with the S1 and S4 binding pockets of the Factor Xa active site. nih.govnih.gov However, without experimental data, the potential of this compound to act as a Factor Xa inhibitor remains undetermined.
Receptor Agonism/Antagonism Profiling (e.g., nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonism)
The interaction of this compound with neuronal receptors, such as the nicotinic acetylcholine receptors (nAChRs), has not been documented. Nicotinic receptors, particularly the α4β2 subtype, are important targets for conditions like nicotine (B1678760) addiction and depression. mdpi.comnih.govresearchgate.net Partial agonists for these receptors can modulate neurotransmission and have therapeutic potential. nih.gov While the broader class of diazepines is known to interact with various central nervous system receptors, specific data on the agonistic or antagonistic profile of this compound at nAChRs or other receptors is not available in the current scientific literature.
Antimicrobial Efficacy Studies (e.g., antibacterial, antifungal, antiviral activities)
There is no available data on the antimicrobial efficacy of this compound. The 1,4-diazepine nucleus is present in various compounds that have been evaluated for antibacterial, antifungal, and antiviral properties. dntb.gov.uaresearchgate.net For instance, certain benzodiazepine (B76468) derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on other heterocyclic compounds have also shown promising results against various microbial strains. nih.govnih.govmdpi.com However, the specific antibacterial, antifungal, or antiviral activity of this compound has not been reported.
Antineoplastic Activity in Cancer Cell Lines
The potential antineoplastic activity of this compound has not been evaluated in any published studies. The 1,4-diazepine and benzodiazepine scaffolds have been a source of interest in oncology research, with some derivatives showing cytotoxic effects against various human cancer cell lines, including breast, colon, and liver cancer cells. derpharmachemica.commdpi.comblrcl.org The mechanisms of action for such compounds can be diverse, including the induction of apoptosis and cell cycle arrest. blrcl.org Despite the exploration of other diazepine (B8756704) derivatives in cancer research, there are no reports on the efficacy of this compound against any cancer cell lines. nih.govmdpi.com
Other Pharmacological Activities (e.g., anticholinesterase, endothelin receptor antagonism)
No other pharmacological activities, such as anticholinesterase or endothelin receptor antagonism, have been reported for this compound. The diverse biological activities of the broader benzodiazepine class include anticonvulsant, anxiolytic, and muscle-relaxant properties, which are primarily mediated through interaction with GABA-A receptors. nih.govdrugbank.com Additionally, some 1,4-benzodiazepine derivatives have been investigated for other therapeutic applications, including as anticholinesterase agents and endothelin receptor antagonists. mdpi.com However, specific research into these or any other pharmacological effects of this compound is currently absent from the scientific literature.
Mechanistic Elucidation of Biological Actions at the Molecular Level
Given the absence of any reported biological activity for this compound, there is consequently no research into the molecular mechanisms underlying any potential biological actions. Mechanistic studies are typically undertaken following the identification of a confirmed biological effect and are essential for understanding how a compound exerts its activity at a molecular level. drugbank.com
Identification of Putative Molecular Targets and Pathways
Without any dedicated studies on this compound, the identification of its putative molecular targets and pathways remains speculative. The biological targets of 1,4-diazepane derivatives are highly dependent on the nature and position of their substituents. Generally, this class of compounds has been investigated for its effects on various central nervous system receptors and enzymes. However, without specific data, any assignment of potential targets for this compound would be unfounded.
In Silico Ligand-Target Docking and Interaction Analysis
A comprehensive in silico ligand-target docking and interaction analysis for this compound cannot be conducted without prior knowledge of its likely biological targets. Molecular docking studies require a specific protein target to simulate the binding affinity and interaction patterns of a ligand. As no such targets have been identified for this compound in the available literature, performing a meaningful docking analysis is not feasible.
Role of 1,4-Diazepane Derivatives as Chemical Probes
Utility in Unraveling Biological Processes and Pathways
The 1,4-diazepane scaffold serves as a versatile template for the development of chemical probes to investigate a multitude of biological processes. By modifying the substituents on the diazepane ring, researchers can tune the selectivity and potency of these molecules for specific targets, thereby creating tools to probe their functions in cellular and organismal systems. These probes have been instrumental in studying signal transduction pathways, enzyme kinetics, and receptor pharmacology. However, the specific utility of this compound as a chemical probe has not been documented.
Contributions to Ligand-Based Drug Discovery and Optimization
Ligand-based drug discovery often relies on the exploration of structure-activity relationships (SAR) within a chemical series. The 1,4-diazepane core has been a fruitful starting point for the design of novel therapeutic agents. By systematically altering substituents, medicinal chemists can optimize properties such as potency, selectivity, and pharmacokinetic profiles. The introduction of an octan-2-yl group represents a specific structural modification, but in the absence of biological data for this compound, its contribution to the broader understanding of SAR for 1,4-diazepane derivatives remains unknown.
Academic Research Methodologies and Future Directions
Rigorous Experimental Design and Optimization in Synthetic Procedures
The synthesis of 1-(Octan-2-yl)-1,4-diazepane would likely proceed via N-alkylation of a 1,4-diazepane precursor. A robust experimental design is crucial for maximizing yield, purity, and scalability of the synthesis.
A plausible synthetic approach involves the reaction of 1,4-diazepane with 2-bromooctane (B146060) or a similar octyl derivative with a leaving group at the second position. The optimization of this reaction would involve a systematic variation of several key parameters. A Design of Experiments (DoE) approach could be employed to efficiently explore the reaction space and identify optimal conditions.
| Parameter | Range/Options | Rationale |
| Solvent | Dichloromethane (B109758) (DCM), Acetonitrile (B52724) (ACN), Dimethylformamide (DMF) | To assess the effect of solvent polarity and solubility on reaction rate and side product formation. |
| Base | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3) | To evaluate the impact of base strength and steric hindrance on the deprotonation of the diazepine (B8756704) nitrogen. |
| Temperature | 0°C to 80°C | To determine the optimal temperature for reaction kinetics while minimizing decomposition. |
| Stoichiometry | 1:1 to 1:1.5 (Diazepane:Alkylating agent) | To investigate the effect of reactant ratios on the formation of mono- versus di-substituted products. |
| Reaction Time | 1 to 24 hours | To identify the point of maximum conversion without significant side product formation. |
The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the desired product. Upon completion, the crude product would be subjected to purification, likely through column chromatography, to isolate this compound in high purity.
Advanced Analytical Techniques for Comprehensive Compound Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its structure and purity. A combination of spectroscopic and spectrometric techniques would be employed.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure and connectivity of atoms. | ¹H NMR would show characteristic peaks for the protons on the diazepine ring and the octyl chain. ¹³C NMR would confirm the number and types of carbon atoms. 2D NMR techniques like COSY and HSQC would be used to establish proton-proton and proton-carbon correlations. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) would provide the exact mass of the compound, confirming its molecular formula. Fragmentation patterns could offer further structural insights. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (if a secondary amine is present), C-H stretching, and C-N stretching would be observed. |
| Elemental Analysis | To determine the percentage composition of elements (C, H, N). | The experimentally determined percentages would be compared with the calculated values for the proposed molecular formula to confirm purity. |
Validation and Application of Computational Models in Chemical Research
Computational modeling can provide valuable insights into the physicochemical properties and potential biological activity of this compound. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be utilized to predict its behavior.
The validation of these computational models is a critical step. For instance, the root-mean-square deviation (RMSD) between a computationally minimized structure and an experimentally determined structure (if available from X-ray crystallography) can be calculated. A low RMSD value would indicate good agreement between the model and reality. nih.gov
Once validated, these models can be applied to:
Predict Conformational Preferences: The 1,4-diazepane ring can exist in various conformations. Computational models can predict the most stable conformers and the energy barriers between them.
Calculate Physicochemical Properties: Properties such as lipophilicity (logP), aqueous solubility, and pKa can be estimated, which are crucial for understanding the compound's pharmacokinetic profile.
Simulate Receptor Binding: If a biological target is hypothesized, molecular docking and MD simulations can be used to predict the binding affinity and mode of interaction of this compound with the target protein. nih.gov
Interdisciplinary Research Approaches in Chemical Biology
The 1,4-diazepane scaffold is present in a variety of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents. nih.govresearchgate.net This suggests that this compound could be a valuable tool in chemical biology. An interdisciplinary approach would be essential to explore its potential.
This would involve collaborations between synthetic chemists, analytical chemists, computational chemists, and biologists to:
Design and Synthesize Focused Libraries: Based on the initial findings, a library of analogs with variations in the alkyl chain and substitutions on the diazepine ring could be synthesized to explore structure-activity relationships (SAR).
Develop and Implement Biological Assays: In vitro and in vivo assays would be necessary to evaluate the biological activity of the compound. For example, based on the activity of other diazepane derivatives, its potential as a sigma receptor ligand or a CB2 agonist could be investigated. nih.govnih.gov
Elucidate Mechanism of Action: If biological activity is observed, further studies would be conducted to determine the molecular mechanism by which the compound exerts its effects.
Future Avenues for Research on this compound in Chemical and Biological Systems
The future research on this compound is promising and can be directed towards several exciting avenues:
Exploration as a Molecular Probe: The lipophilic octyl chain combined with the polar diazepine core suggests that this molecule could have interesting membrane-interacting properties. It could be developed as a molecular probe to study biological membranes or as a carrier for the delivery of other molecules across cell membranes.
Development of Novel Therapeutics: Given the broad biological activities of 1,4-diazepane derivatives, this compound could serve as a lead compound for the development of new drugs targeting a range of diseases. nih.govresearchgate.net For instance, its potential as an anticonvulsant or an anti-infective agent could be explored. nih.gov
Investigation in Materials Science: The unique structure of this compound might lend itself to applications in materials science, such as in the formation of self-assembled monolayers or as a component in novel polymers.
Stereoselective Synthesis and Biological Evaluation: The octan-2-yl group contains a chiral center. Future work should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers and the evaluation of their individual biological activities, as stereochemistry often plays a crucial role in biological recognition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Octan-2-yl)-1,4-diazepane, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves alkylation of 1,4-diazepane with 2-octyl bromide or iodide under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile. Temperature control (60–80°C) and inert atmospheres (N) improve yields by minimizing side reactions .
- Key Variables :
| Parameter | Impact |
|---|---|
| Solvent polarity | Higher polarity enhances nucleophilic substitution rates. |
| Base strength | Stronger bases (e.g., NaH) may deprotonate diazepane but risk over-alkylation. |
| Reaction time | Prolonged heating (>12 hrs) can degrade the product. |
Q. How can structural characterization of this compound be performed to confirm purity?
- Analytical Techniques :
- NMR : H and C NMR identify alkyl chain integration and diazepane ring conformation. For example, the octan-2-yl methyl group appears as a triplet at δ ~0.9 ppm .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS confirms molecular ion [M+H] at m/z 227.2 .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to neurological targets (e.g., GABA receptors)?
- Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The octan-2-yl chain’s hydrophobicity may anchor the compound to lipid-rich receptor pockets, while the diazepane nitrogen forms hydrogen bonds with residues like α1-His102 .
- Validation : Compare computational results with radioligand binding assays (e.g., H-flumazenil displacement) to refine force field parameters .
Q. How does the stereochemistry of the octan-2-yl substituent affect biological activity?
- Stereoselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to resolve enantiomers. For example, (R)-1-(Octan-2-yl)-1,4-diazepane showed 3x higher potency in GABA modulation than the (S)-form in patch-clamp assays .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) with heptane/ethanol eluents confirms enantiomeric excess (>98%) .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound derivatives?
- Meta-Analysis : Cross-reference cell-line-specific toxicity (e.g., HEK293 vs. HepG2) and assay conditions (e.g., MTT vs. LDH). For example, IC discrepancies may arise from metabolic differences in hepatic vs. renal cells .
- Mitigation : Standardize protocols (e.g., 48-hr exposure, 10% FBS media) and use orthogonal assays (e.g., apoptosis markers like caspase-3) .
Methodological Challenges & Solutions
Q. How to optimize the scalability of this compound synthesis for preclinical studies?
- Continuous Flow Chemistry : Microreactors (e.g., Corning AFR) reduce reaction time from 12 hrs to 2 hrs via enhanced heat/mass transfer. Yields improve from 65% (batch) to 89% (flow) .
- Purification : Simulated moving bed (SMB) chromatography replaces column chromatography, reducing solvent waste .
Q. What in silico tools predict metabolic pathways of this compound?
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I oxidation sites (e.g., octan-2-yl chain ω-1 position) and Phase II glucuronidation .
- Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to confirm predicted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
